molecular formula C8H9ClN2O B14853197 3-(6-Chloropyridin-3-YL)oxetan-3-amine

3-(6-Chloropyridin-3-YL)oxetan-3-amine

Cat. No.: B14853197
M. Wt: 184.62 g/mol
InChI Key: KELTVCSQTNYDKL-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-YL)oxetan-3-amine is a bicyclic amine compound featuring an oxetane ring fused to a chlorinated pyridine moiety. The oxetane ring, a strained four-membered oxygen-containing heterocycle, enhances metabolic stability and solubility in drug candidates, while the 6-chloropyridin-3-yl group introduces electron-withdrawing effects that influence reactivity and binding interactions.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-(6-chloropyridin-3-yl)oxetan-3-amine

InChI

InChI=1S/C8H9ClN2O/c9-7-2-1-6(3-11-7)8(10)4-12-5-8/h1-3H,4-5,10H2

InChI Key

KELTVCSQTNYDKL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CN=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(6-Chloropyridin-3-YL)oxetan-3-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with an oxetane derivative under specific reaction conditions. The process may include steps such as condensation, cyclization, and amination to achieve the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

3-(6-Chloropyridin-3-YL)oxetan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Cyclization: The oxetane ring can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(6-Chloropyridin-3-YL)oxetan-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-YL)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(6-Chloropyridin-3-YL)oxetan-3-amine with structurally related compounds, emphasizing substituent effects, applications, and physicochemical properties.

Compound Substituent CAS Number Key Applications Key Differences
This compound 6-Chloro-pyridin-3-yl Not provided Drug discovery (kinase/CNS targets) Chlorine’s electron-withdrawing nature enhances electrophilicity and binding affinity.
3-(3-Fluorophenyl)oxetan-3-amine 3-Fluorophenyl 1332921-18-2 Drug chemistry, materials science Fluorine’s electronegativity improves metabolic stability; phenyl vs. pyridine alters π-system interactions.
3-(6-Methylpyridin-3-yl)oxetan-3-amine 6-Methyl-pyridin-3-yl 1393560-46-7 Library building blocks, FTE synthesis Methyl group increases lipophilicity and steric bulk, potentially reducing solubility.
N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine 6-Chloro-pyridin-3-yl (methylene-linked) 120739-83-5 Unknown (safety data available ) Methylene linker increases flexibility; lacks oxetane’s rigidity and metabolic benefits.

Detailed Analysis:

Substituent Effects Chloropyridinyl vs. Fluorophenyl: The chlorine atom in the target compound (vs. fluorine in ) provides stronger electron-withdrawing effects, which may enhance electrophilicity for nucleophilic substitution reactions. However, fluorine’s smaller size and higher electronegativity in 3-(3-Fluorophenyl)oxetan-3-amine could improve membrane permeability and metabolic stability . Chloropyridinyl vs. This trade-off impacts solubility and bioavailability.

Core Structure Differences

  • Oxetane vs. Methylene Linker : The oxetane ring in the target compound and its analogs () imposes conformational rigidity, improving binding specificity and metabolic resistance. In contrast, N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine employs a flexible methylene linker, which may reduce target engagement but enhance synthetic accessibility.

Applications

  • The fluorophenyl analog is prioritized in materials science due to phenyl’s aromatic stability, whereas methylpyridyl derivatives are used in combinatorial libraries for high-throughput screening. The chloropyridinyl-oxetane hybrid’s dual functionality makes it suitable for CNS drugs, where chlorine’s polarity balances blood-brain barrier penetration.

Research Findings and Trends

  • Synthetic Accessibility : Oxetane-containing compounds generally require specialized ring-opening or strain-driven reactions, as seen in fluorophenyl-oxetan-3-amine synthesis . Chloropyridinyl variants may face challenges in regioselective chlorination.
  • Safety Considerations : While safety data for the target compound is unavailable, N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine requires precautions for inhalation and skin contact, suggesting chloropyridinyl derivatives necessitate careful handling.

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